2-[Benzyl(methyl)amino]nicotinic acid
Description
Contextualization of Nicotinic Acid Derivatives in Chemical and Biomedical Research
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for numerous biological processes. chemistryjournal.netwikipedia.org Beyond its nutritional role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for a diverse array of synthetic derivatives with significant therapeutic potential. researchgate.netnih.gov Researchers have extensively modified the pyridinecarboxylic acid core to develop novel agents for various diseases.
Historically, nicotinic acid itself has been used as a lipid-lowering agent to manage hyperlipidemia, although its application can be limited by side effects. chemistryjournal.netwikipedia.org This has driven the development of derivatives to improve efficacy and tolerance. The versatility of the nicotinic acid structure allows for chemical modifications that lead to a wide spectrum of biological activities. These derivatives have demonstrated high efficacy in treating conditions such as pneumonia, kidney diseases, and even Alzheimer's disease. chemistryjournal.netresearchgate.net The broad therapeutic landscape of these compounds is summarized in the table below.
| Derivative Class | Observed Biological Activity | Reference |
|---|---|---|
| 2-Aryl Nicotinic Acids | Analgesic, Anti-inflammatory | chemistryjournal.netresearchgate.net |
| Nicotinoyl Hydrazones | Antioxidant | researchgate.net |
| Nicotinic Acid Amides | Herbicidal | ebi.ac.uk |
| Copper Complexes | Superoxide Dismutase (SOD) Mimetic, Antimicrobial | nih.gov |
| General Derivatives | Anti-tubercular, Insecticidal | researchgate.net |
The research into these derivatives spans various applications, from cardiovascular medicine to neuroprotection and oncology, underscoring the enduring importance of the nicotinic acid scaffold in the pursuit of new therapeutic agents. chemistryjournal.netnih.gov
Significance of the 2-Aminonicotinic Acid Scaffold in Medicinal Chemistry
Within the large family of nicotinic acid derivatives, those featuring an amino group at the 2-position of the pyridine (B92270) ring hold particular importance. 2-Aminonicotinic acid is a key synthetic intermediate in the preparation of a multitude of more complex molecules. nih.gov Its structure, possessing an acidic carboxylic acid group and a basic amino group, provides a versatile platform for further chemical elaboration. nih.gov
The presence of the amino group at the 2-position allows for a range of chemical reactions, including acylation, alkylation, and condensation, enabling the construction of diverse molecular libraries for biological screening. This scaffold is a component of compounds investigated for their potential as antineoplastic agents and has been used to create derivatives with tuberculostatic activity. Furthermore, 2-aminonicotinic acid 1-oxides have been developed as chemically stable inhibitors of quinolinic acid synthesis in the brain, offering a potential therapeutic avenue for neurodegenerative diseases.
The utility of the 2-aminonicotinic acid scaffold is also evident in the agrochemical sector, where it serves as a building block for compounds with potential fungicidal properties. The synthesis of benzyl (B1604629) ester derivatives of 2-aminonicotinic acid, for instance, has been explored for creating active ingredients in agricultural fungicides. epo.orgnottingham.ac.uk This dual utility in both pharmaceutical and agricultural research highlights the foundational importance of the 2-aminonicotinic acid structure.
Rationale for Academic Investigation into 2-[Benzyl(methyl)amino]nicotinic Acid
The academic interest in this compound stems from a logical combination of the principles outlined in the preceding sections. The investigation of this specific molecule is driven by the established therapeutic potential of the nicotinic acid core and the synthetic versatility of the 2-aminonicotinic acid scaffold.
The rationale for its synthesis and study can be broken down into the following key points:
Leveraging a Proven Scaffold: The nicotinic acid framework is associated with a wide range of biological activities, including anti-inflammatory and lipid-lowering effects. chemistryjournal.netresearchgate.net
Exploring Chemical Space: The 2-amino position is a known site for modification to generate novel derivatives. Introducing substituents at this position can significantly alter the parent molecule's pharmacological profile.
Modulating Physicochemical Properties: The addition of a benzyl group and a methyl group to the 2-amino position represents a classic medicinal chemistry strategy.
The benzyl group is a lipophilic moiety that can enhance the molecule's ability to cross cell membranes and potentially interact with hydrophobic pockets in biological targets like enzymes or receptors. ontosight.ai
The methyl group can influence the compound's conformation and metabolic stability, potentially preventing N-dealkylation and fine-tuning its electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(methyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-6-3-2-4-7-11)13-12(14(17)18)8-5-9-15-13/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBZSTSUGRAXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Synthesis of 2-[Benzyl(methyl)amino]nicotinic Acid
The construction of the target molecule can be achieved through various synthetic routes, each with its own set of advantages and considerations. The key transformations include nucleophilic aromatic substitution to form the amino group, N-alkylation to introduce the benzyl (B1604629) and methyl groups, and manipulation of the carboxylic acid function.
A primary and direct route to 2-aminonicotinic acid derivatives involves the nucleophilic aromatic substitution (SNAr) of a halogen atom, typically chlorine, at the 2-position of the nicotinic acid backbone. This approach is widely documented for the synthesis of various 2-aminonicotinic acids. The reaction of 2-chloronicotinic acid with a suitable amine is a common strategy. researchgate.netclockss.org In the context of synthesizing this compound, this would involve the direct reaction of 2-chloronicotinic acid with N-benzylmethylamine.
These reactions are often facilitated by a base and can be performed with or without a catalyst. Traditional methods, such as the Ullmann condensation, utilize copper catalysts to promote the C-N bond formation between an aryl halide and an amine. wikipedia.org Such conditions typically require high temperatures and polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgresearchgate.net More contemporary methods, like the Buchwald-Hartwig amination, employ palladium catalysts with specialized phosphine (B1218219) ligands, which can often proceed under milder conditions. researchgate.netnih.gov However, for activated substrates like 2-chloronicotinic acid, catalyst-free methods can also be effective, driven by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the carboxylic acid group. researchgate.net
A plausible direct synthesis is outlined below:
An alternative strategy involves a stepwise approach to the formation of the tertiary amino group. This can be achieved by first introducing a primary or secondary amine at the 2-position, followed by subsequent alkylation reactions. For instance, 2-aminonicotinic acid or its ester derivative can be synthesized first, and then subjected to N-alkylation to introduce the methyl and benzyl groups.
This can be accomplished in two ways:
N-methylation followed by N-benzylation: 2-Aminonicotinic acid is first converted to 2-(methylamino)nicotinic acid, which is then reacted with a benzylating agent (e.g., benzyl bromide or benzyl chloride) to yield the final product.
N-benzylation followed by N-methylation: 2-Aminonicotinic acid is first reacted with a benzylating agent to form 2-(benzylamino)nicotinic acid, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate.
Reductive amination is another powerful method for N-alkylation. pearson.comorganic-chemistry.org For example, 2-aminonicotinic acid could be reacted with benzaldehyde (B42025) in the presence of a reducing agent to form the N-benzyl derivative. Subsequent reductive amination with formaldehyde (B43269) would then introduce the methyl group. researchgate.netunisi.it The order of these alkylation steps can be chosen based on the reactivity of the intermediates and the desired selectivity. N-alkylation of amines with alcohols, catalyzed by transition metals like iridium or ruthenium, presents a more atom-economical approach. nih.govresearchgate.net
In many synthetic strategies, the carboxylic acid group of nicotinic acid is protected as an ester during the C-N bond formation and N-alkylation steps to prevent unwanted side reactions and improve solubility. Methyl or ethyl esters are commonly used for this purpose. The synthesis would therefore commence with a 2-halonicotinate ester, such as methyl 2-chloronicotinate. clockss.org
The esterification of nicotinic acid derivatives is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid. google.com Once the desired amino group is in place, the ester is hydrolyzed back to the carboxylic acid. This hydrolysis is usually carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to precipitate the final product. google.comnih.gov
A representative multi-step synthesis involving esterification and hydrolysis is as follows:
Esterification: 2-Chloronicotinic acid is converted to methyl 2-chloronicotinate.
Amination: Methyl 2-chloronicotinate is reacted with N-benzylmethylamine.
Hydrolysis: The resulting methyl 2-[benzyl(methyl)amino]nicotinate is hydrolyzed to this compound.
The degradation kinetics of benzyl nicotinate (B505614), an ester of nicotinic acid, have been studied, indicating that the ester linkage is susceptible to hydroxide ion-catalyzed hydrolysis. nih.gov
The synthesis of this compound can also be approached through the synthesis of key intermediates. For instance, the preparation of N-(2-haloethyl)-N-benzyl-methylamine can serve as a building block for introducing the entire side chain in a single step, although this is more common in the synthesis of related structures like Nicardipine. google.com
The preparation of 2-chloronicotinic acid itself is a critical preliminary step. It can be synthesized from nicotinic acid via the formation of nicotinic acid-N-oxide, followed by reaction with a chlorinating agent. patsnap.com Another route involves the oxidation of 2-chloro-3-alkylpyridine. google.com Alternatively, 2-chloro-N,N-dimethylnicotinamide can be prepared from 2-chloro-3-trichloromethylpyridine and subsequently hydrolyzed. google.com
The synthesis of 2-aminonicotinic acid as a key intermediate can be achieved through various methods, including the Hofmann degradation of pyridine-2,3-dicarboximide. The synthesis of 2-methyl nicotinate from 1,1,3,3-tetramethoxypropane (B13500) and β-aminocrotonic acid methyl ester has also been reported, providing another potential precursor after halogenation and amination. google.com
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful selection of the base and solvent is crucial for maximizing the yield and minimizing the formation of byproducts.
Influence of Base and Solvent Selection on Reaction Efficiency and Selectivity
In the amination of 2-halonicotinic acids, the choice of base is critical. The base serves to neutralize the hydrogen halide formed during the reaction and can also deprotonate the amine nucleophile, increasing its reactivity. Common bases used in these reactions include inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (B128534) (Et₃N). google.comgoogle.com The use of a mild base like potassium carbonate is often preferred to avoid potential side reactions. google.com In some cases, stronger bases like sodium tert-butoxide are employed, particularly in palladium-catalyzed aminations. researchgate.net
The selection of the solvent plays a significant role in the reaction rate and outcome. researchgate.net Polar aprotic solvents such as DMF, DMSO, and N-methylpyrrolidone (NMP) are frequently used in nucleophilic aromatic substitution reactions as they can effectively solvate the transition state, thereby accelerating the reaction. wikipedia.orgrsc.org However, in some instances, less polar solvents like toluene (B28343) or xylene are employed, especially in Ullmann-type reactions. researchgate.net The choice of solvent can also influence the solubility of the reactants and products, which can affect the ease of product isolation. For instance, the low solubility of some 2-anilinonicotinic acids in xylene facilitates their isolation by filtration. researchgate.net The effect of solvent on nucleophilic aromatic substitution reactions is a well-studied phenomenon, with the reaction rate often being sensitive to the solvent's polarity and hydrogen-bonding capabilities. nih.govrsc.org
The table below summarizes the effect of different bases and solvents on a typical amination reaction of a 2-halonicotinic acid derivative, based on findings for analogous systems.
| Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| K₂CO₃ | DMF | 80-120 | High | Commonly used, provides good yields. google.com |
| Et₃N | Toluene | Reflux | Moderate to High | Often used with a catalyst. |
| NaOtBu | Dioxane | 80-100 | High | Typical for Buchwald-Hartwig amination. nih.gov |
| None | Xylene | 140-150 | Moderate | Can lead to side reactions like dimerization. researchgate.net |
| K₂CO₃ | Water | Microwave | Good to Excellent | An environmentally friendly approach. researchgate.net |
Temperature and Reaction Time Parameter Optimization
The optimization of temperature and reaction time is a cornerstone of efficient chemical synthesis, directly impacting reaction kinetics, product yield, and impurity profiles. In the synthesis of nicotinic acid derivatives, these parameters are carefully controlled to maximize the desired outcomes. For instance, in related preparations of 2-aminonicotinic acid benzyl ester derivatives, reaction conditions can vary significantly. One approach involves heating a suspension at 80°C for a concise period of 2 hours. google.com Another method employs heating under reflux for an extended duration of 16 hours to drive the reaction to completion. google.com In a different synthesis, stirring under heat at 105°C for 6 hours was found to be effective. epo.org
The choice of an optimal temperature and time combination is often a trade-off. Higher temperatures can accelerate the reaction rate, potentially reducing the required time, but may also lead to the formation of undesired byproducts through decomposition or side reactions. Conversely, lower temperatures might offer higher selectivity and purity but often necessitate significantly longer reaction times to achieve a comparable yield. The selection is also highly dependent on the specific solvent, reactants, and catalysts used. For example, a reaction to form a 2-methyl nicotinate derivative involved a two-step process with temperatures controlled at 40°C for 4 hours, followed by a second step at 50°C for 6 hours. google.com This illustrates a staged temperature approach to control different phases of the reaction.
The following table summarizes various temperature and time parameters used in the synthesis of related nicotinic acid derivatives, showcasing the range of conditions explored in optimization studies.
| Reaction / Compound Type | Temperature (°C) | Reaction Time (hours) | Reference |
|---|---|---|---|
| 2-Amino-6-methylnicotinic acid derivative synthesis | 80 | 2 | google.com |
| 2-Amino-6-methylnicotinic acid derivative synthesis (reflux) | Reflux temperature | 16 | google.com |
| 2-amino-6-methylnicotinic acid-4-phenoxybenzyl synthesis | 105 | 6 | epo.org |
| 2-methyl nicotinate synthesis (Step 1) | 40 | 4 | google.com |
| 2-methyl nicotinate synthesis (Step 2) | 50 | 6 | google.com |
Application of Design of Experiments (DoE) for Yield and Purity Enhancement
To move beyond traditional one-variable-at-a-time (OVAT) optimization, modern chemical process development increasingly employs statistical methods like Design of Experiments (DoE). nih.gov DoE is a powerful methodology for systematically exploring the effects of multiple process variables simultaneously, allowing for a comprehensive understanding of their interactions and the identification of optimal reaction conditions with greater efficiency. nih.govnih.gov
For the synthesis of this compound, a DoE approach could be used to maximize yield and purity by investigating critical factors such as temperature, reaction time, catalyst loading, and precursor concentration. nih.gov The process typically begins with a screening design, such as a fractional factorial design, to identify the most influential variables from a larger set of potential factors. nih.gov Once the key factors are identified, a response surface methodology (RSM), using designs like the Box-Behnken or Central Composite Design, can be employed to model the relationship between these factors and the desired responses (e.g., yield, purity). nih.govrsc.org
This statistical modeling generates a "map" of the reaction space, illustrating how changes in the input variables affect the outcome. nih.gov From this model, optimal conditions that maximize yield while minimizing impurities can be precisely determined. The advantages of DoE over the OVAT approach include a significant reduction in the number of required experiments, the ability to identify and understand interactions between variables, and improved process robustness. nih.govnih.gov For example, a DoE study could reveal that the optimal temperature is dependent on the specific concentration of a catalyst, an interaction that would be missed by the OVAT method.
Chemical Transformations and Derivatization Strategies of this compound
The structure of this compound offers multiple sites for chemical modification, making it a valuable scaffold for creating a library of derivatives. The primary points for derivatization are the carboxylic acid group and the benzyl moiety.
Modifications at the Carboxylic Acid Group (e.g., Amide, Hydrazide, Oxadiazole Formation)
The carboxylic acid group is a highly versatile functional handle for a range of chemical transformations. researchgate.net
Amide Formation: The carboxylic acid can be readily converted to amides by coupling with various primary or secondary amines. This reaction is typically facilitated by a coupling agent. The synthesis of 2-(Benzylcarbamoyl)nicotinic acid is a prime example of this transformation, where the carboxylic acid is reacted with benzylamine (B48309). nih.govnih.gov
Hydrazide Formation: A common and important derivatization is the conversion to a hydrazide. This is generally achieved by first converting the carboxylic acid to its corresponding ester (e.g., a methyl or ethyl ester) and subsequently reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.comnih.gov This transformation is a key step in the synthesis of many heterocyclic compounds. For instance, 6-methyl nicotinate can be converted to 6-methyl nicotinic acid hydrazide, which then serves as a precursor for further reactions. inovatus.es
Oxadiazole Formation: The hydrazide derivative is a crucial intermediate for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic rings. mdpi.comjchemrev.com A standard synthetic route involves the condensation of the nicotinic acid hydrazide with an aromatic aldehyde to form a hydrazone. This intermediate then undergoes oxidative cyclization, often by heating with a dehydrating agent like acetic anhydride, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. inovatus.esorganic-chemistry.org This multi-step process effectively transforms the carboxylic acid group into a stable and medicinally relevant heterocyclic moiety. nih.gov
The following table outlines the general synthetic pathway for these transformations.
| Starting Functional Group | Reagents | Resulting Functional Group/Derivative | Reference |
|---|---|---|---|
| Carboxylic Acid | Amine, Coupling Agent | Amide | nih.govnih.gov |
| Carboxylic Acid → Ester | Hydrazine Hydrate | Hydrazide | mdpi.comnih.gov |
| Hydrazide | 1. Aldehyde; 2. Acetic Anhydride (or other cyclizing agent) | 1,3,4-Oxadiazole | inovatus.esjchemrev.com |
Structural Diversification on the Benzyl Moiety
The benzyl group provides another avenue for structural diversification. Modifications can be made to either the aromatic ring or the benzylic methylene (B1212753) bridge. wikipedia.org
Aromatic Ring Substitution: Substituents such as halogens, alkyl, or alkoxy groups can be introduced onto the phenyl ring of the benzyl moiety. This is typically achieved by starting with an appropriately substituted benzyl halide or benzylamine during the initial synthesis of the parent compound. For example, using 4-phenoxybenzyl chloride instead of benzyl chloride would result in a derivative with a bulky phenoxy group on the benzyl ring. google.comepo.org These substitutions can significantly alter the electronic and steric properties of the molecule.
Benzylic Position Functionalization: The benzylic carbon (the CH₂ group attached to the phenyl ring) exhibits enhanced reactivity. wikipedia.org This allows for specific chemical transformations, such as oxidation to a carbonyl group or halogenation, under appropriate conditions. While potentially challenging in the presence of other sensitive functional groups, these reactions offer a route to further diversification. More complex modifications can also be envisioned, such as replacing the benzyl group with other substituted arylmethyl groups, like a (2-hydroxy-2-phenylethyl) group, to explore different binding interactions. nih.gov
Preparation of Labeled or Tagged Derivatives for Research Applications
For in vitro and in vivo research, particularly in drug development and molecular imaging, it is often necessary to prepare derivatives that are labeled with an isotope or a tag.
Isotopic Labeling: Introducing a radioactive isotope, such as carbon-11 (B1219553) (¹¹C), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C), allows the compound to be used as a tracer. For example, ¹¹C-labeled compounds are used as radioligands in Positron Emission Tomography (PET) to visualize and quantify biological targets in living subjects. nih.gov A common strategy for introducing ¹¹C is through methylation of a suitable precursor (e.g., a des-methyl derivative with a free hydroxyl or amine group) using [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov This method could be adapted to label the N-methyl group of this compound or a functional group on the benzyl moiety.
Fluorescent or Affinity Tagging: For biochemical assays and imaging at the cellular level, the molecule can be conjugated to a fluorescent tag (a fluorophore) or an affinity tag (like biotin). This is typically achieved by functionalizing the parent molecule, for instance, by creating an amide linkage between the carboxylic acid group and a tag that has a primary amine. These tagged derivatives are invaluable tools for studying protein-ligand interactions, cellular uptake, and distribution.
Structure Activity Relationships Sar and Structural Insights
Role of the N-Benzyl(methyl)amino Moiety in Modulating Biological Activity
The N-benzyl(methyl)amino group at the 2-position of the nicotinic acid core is a critical pharmacophore that significantly dictates the molecule's biological profile. Its size, conformation, and electronic properties are pivotal for binding affinity and selectivity towards various enzymes and receptors.
The presence and nature of the alkyl substituent on the amino nitrogen are crucial for modulating activity. The methyl group in 2-[Benzyl(methyl)amino]nicotinic acid represents a finely tuned element that balances steric and electronic properties.
Steric Influence : The methyl group provides specific steric bulk that can orient the benzyl (B1604629) group optimally within a binding pocket. Replacing the methyl group with a simple hydrogen (a secondary amine) or with larger alkyl groups (e.g., ethyl, propyl) can drastically alter the compound's conformation and, consequently, its fit and affinity for a biological target.
Electronic Effects : The methyl group is weakly electron-donating, which can influence the basicity of the nitrogen atom. This, in turn, can affect hydrogen bonding capabilities and ionic interactions with receptor or enzyme residues.
Conformational Rigidity : Compared to an N-H analog, the N-methyl group can restrict the rotation around the C-N bond, leading to a more defined set of low-energy conformations. This pre-organization can be entropically favorable for binding to a specific target. General studies on N-benzyl substituted phenethylamines have shown that modifications on the nitrogen can significantly impact receptor affinity and functional potency. nih.gov
Modifying the benzyl aromatic ring with various substituents is a common strategy to explore and optimize biological activity. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents can have profound effects. libretexts.orgmsu.edu
Electronic Influence : Electron-withdrawing groups (e.g., chloro, nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) alter the electron density of the benzyl ring. libretexts.org This can influence π-π stacking interactions, cation-π interactions, or hydrogen bonds with the biological target.
Steric and Lipophilic Properties : Substituents also modify the size, shape, and lipophilicity of the moiety. For instance, a halogen like chlorine can increase lipophilicity and participate in halogen bonding. In the development of inhibitors for HIV-1 Reverse Transcriptase, substitutions on the benzyl ring were found to be critical for potency. nih.gov For example, adding a 4-chlorophenyl group to a related scaffold resulted in significant inhibitory activity. nih.gov
The following table summarizes the general effects of substitutions on aromatic rings in similar bioactive molecules.
| Substituent Type | Position | General Effect on Activity | Example from Related Compounds |
|---|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -CF3) | Para | Often increases potency by enhancing binding interactions or altering metabolic stability. | Para-chloro substitution in N-benzyl derivatives often enhances inhibitory activity against enzymes like HIV-1 RT. nih.gov |
| Electron-Donating (e.g., -OCH3, -CH3) | Ortho/Para | Can increase or decrease activity depending on the specific target's electronic requirements. | N-(2-Methoxybenzyl) compounds showed lower activity as 5-HT2A agonists compared to N-(2-hydroxybenzyl) analogs. nih.gov |
| Bulky Groups (e.g., -t-butyl) | Ortho | May decrease activity due to steric hindrance, preventing optimal binding. | Increased bulk can hinder attack at ortho-sites in electrophilic substitution reactions. msu.edu |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -CN) | Any | Can form specific hydrogen bonds with the target, significantly increasing affinity. | N-(2-hydroxybenzyl) substitutions generally led to high activity at the 5-HT2A receptor. nih.gov |
Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov If a chiral center is present in this compound or its derivatives (e.g., through substitution), the resulting enantiomers can exhibit significantly different biological activities.
Stereoselective Binding : Enzymes and receptors are chiral macromolecules, creating a chiral environment. nih.gov Consequently, they often interact preferentially with one enantiomer over the other. The "eutomer" (the more active enantiomer) will have a three-dimensional arrangement of atoms that is complementary to the binding site, while the "distomer" (the less active enantiomer) will fit poorly or not at all.
Enantiomeric Purity : It is common for the biological activity of a chiral compound to reside predominantly in one enantiomer. nih.govmdpi.com For example, in studies of the nature-inspired compound 3-Br-acivicin, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that uptake and/or target binding is highly stereoselective. nih.gov Therefore, the enantiomeric purity of a chiral analog of this compound would be critical for achieving maximal therapeutic effect and avoiding potential off-target effects from the distomer.
Comparative Analysis with Structurally Related Nicotinic Acid Analogs
The SAR of this compound can be further understood by comparing it to other nicotinic acid analogs that have been investigated for their effects on various biological targets.
Nicotinic acid derivatives have been explored as modulators of various enzymes, including Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) and HIV-1 Reverse Transcriptase (RT).
NAPRT Modulation : NAPRT is a key enzyme in the Preiss-Handler pathway for NAD+ biosynthesis. In certain cancers, this pathway is upregulated, making NAPRT a potential therapeutic target. nih.govfrontiersin.org Inhibition of NAPRT can sensitize cancer cells to inhibitors of the primary NAD+ salvage pathway, which is governed by the enzyme NAMPT. frontiersin.orggoogle.com Studies on benzimidazole-based compounds, which can be considered structural analogs, have identified both inhibitors and activators of NAPRT, demonstrating that subtle structural changes can dramatically alter the functional outcome. nih.gov For instance, the removal of a methylene (B1212753) group between an acetamido function and a phenyl ring in one analog series led to a slight increase in NAPRT inhibition. nih.gov
| Compound Scaffold | Modification | Effect on NAPRT Activity | Reference |
|---|---|---|---|
| Benzimidazole derivative (Compound 17) | Baseline Hit Compound | Inhibition | nih.gov |
| Benzimidazole derivative (Compound 18) | Removal of methylene linker vs. Cmpd 17 | Slightly Increased Inhibition | nih.gov |
| Benzimidazole derivative (Compound 20) | Structural isomer of an inhibitor | Activation | nih.gov |
| 2-Hydroxynicotinic acid | Analog of nicotinic acid | Inhibition | frontiersin.org |
HIV-1 RT Inhibition : HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, known as the NNRTI binding pocket. mdpi.com Various heterocyclic compounds, including those with structures related to 2-aminonicotinic acid, have been designed as NNRTIs. nih.gov SAR studies on these compounds have shown that the nature and substitution pattern of the side chains are critical for potent inhibition. For instance, in a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives, compounds with specific substitutions on a terminal piperazine (B1678402) ring showed the best activity, with IC50 values in the low micromolar range. nih.gov The bulky N-benzyl(methyl)amino group of this compound suggests it could potentially occupy the hydrophobic NNRTI pocket, with its activity being highly dependent on the precise fit and interactions established by the benzyl and nicotinic acid moieties.
Nicotinic acid itself is the endogenous ligand for the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). nih.govnih.gov This receptor is primarily expressed in adipocytes and immune cells and mediates the lipid-lowering effects of nicotinic acid. nih.gov
GPR109A Interaction : The binding of nicotinic acid to GPR109A is highly specific. Molecular modeling and mutagenesis studies have identified key amino acid residues, such as Arginine 111 in transmembrane helix 3 (TMH3), that are crucial for binding the carboxylate group of nicotinic acid. nih.gov
Impact of Large Substituents : The introduction of the large and lipophilic N-benzyl(methyl)amino group at the 2-position, as in this compound, would fundamentally change the molecule's interaction profile with GPR109A. The steric bulk of this group would likely prevent the molecule from fitting into the relatively small, polar binding pocket of GPR109A that accommodates nicotinic acid.
Potential for New Targets : While it is unlikely to be a potent agonist at GPR109A, the modified structure of this compound could confer affinity and selectivity for other, unrelated GPCRs. The combination of an aromatic acid and a substituted benzylamine (B48309) creates a scaffold that might interact with receptors for neurotransmitters or other endogenous ligands that have both anionic and hydrophobic recognition sites. The specificity of such interactions would be determined by the unique topology and chemical environment of the binding pocket of each individual GPCR.
Conformational Preferences and Molecular Flexibility of the Compound
A comprehensive analysis of the conformational preferences and molecular flexibility of this compound is currently limited by the absence of specific experimental data, such as X-ray crystallography, or computational studies in publicly available scientific literature. The three-dimensional arrangement of the benzyl, methyl, and nicotinic acid moieties around the central nitrogen atom is crucial for understanding its interaction with biological targets.
The flexibility of this molecule is primarily determined by the rotation around several key single bonds:
The C-N bond between the nicotinic acid ring and the amino group: Rotation around this bond would alter the orientation of the entire benzyl(methyl)amino substituent relative to the carboxylic acid group on the pyridine (B92270) ring.
The N-CH₂ bond of the benzyl group: Rotation here would change the position of the phenyl ring.
The CH₂-Phenyl bond: This allows the phenyl ring itself to rotate.
These rotational degrees of freedom mean the molecule can adopt various conformations in solution. The energetically preferred conformation would be a balance between steric hindrance between the bulky benzyl and nicotinic acid groups and potential intramolecular interactions, such as hydrogen bonding involving the carboxylic acid. The presence of the methyl group on the nitrogen atom further adds to the steric complexity around the nitrogen center.
Without specific research data, any detailed discussion of dihedral angles, preferred conformers, or rotational energy barriers remains speculative. Further investigation through techniques like NMR spectroscopy, X-ray crystallography, or quantum chemical calculations would be necessary to elucidate the precise structural dynamics of this compound.
Table 3.3.1: Key Rotatable Bonds Influencing Molecular Flexibility
| Bond Description | Groups Involved | Potential Impact on Conformation |
| Pyridine C2 - Amino N | Nicotinic acid ring - Benzyl(methyl)amino group | Orientation of the substituent relative to the carboxylic acid group |
| Amino N - Benzyl CH₂ | Amino group - Benzyl group | Positioning of the phenyl ring |
| Benzyl CH₂ - Phenyl C1 | Methylene bridge - Phenyl ring | Orientation of the phenyl ring |
Mechanistic Studies of Molecular Interactions
Elucidation of Molecular Binding Modes with Biological Targets
To understand the biological activity of 2-[Benzyl(methyl)amino]nicotinic acid, studies would need to be conducted to identify its binding partners and characterize the nature of these interactions.
Research would be required to determine if this compound acts as an allosteric modulator of its biological targets. Such studies would investigate whether the compound binds to a site topographically distinct from the primary (orthosteric) binding site, and how this binding might influence the target's conformation and activity, leading to either potentiation (activation) or reduction (inhibition) of its function.
Detailed structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target, would be necessary to identify the specific intermolecular forces that govern their interaction. This would include mapping out potential hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds between the ligand and the protein's binding pocket.
Site-directed mutagenesis studies would be instrumental in pinpointing the specific amino acid residues within the binding site that are crucial for the recognition and binding of this compound. By systematically substituting key residues and measuring the impact on binding affinity, researchers could construct a detailed map of the ligand recognition site.
Enzyme Kinetic Analysis of Target Modulation
If the biological target of this compound is an enzyme, a thorough kinetic analysis would be essential. This would involve determining key parameters such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50) to quantify the compound's potency. Furthermore, mechanistic enzyme kinetics studies could reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Downstream Signaling Pathways and Cellular Responses Influenced by Nicotinic Acid Scaffolds
Once a biological target is identified and the molecular interactions are characterized, further research would be needed to understand the downstream consequences of this interaction within a cellular context. This would involve investigating which signaling cascades are activated or inhibited following the binding of this compound to its target, and how these molecular events translate into observable cellular responses.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a wealth of information about molecular geometry, stability, and reactivity. mdpi.comresearchgate.net
For 2-[Benzyl(methyl)amino]nicotinic acid, DFT calculations, often using a basis set like 6-311+G(d,p), can be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. jocpr.com This optimized structure is crucial, as it represents the most stable conformation of the molecule and serves as the foundation for calculating other properties. jocpr.com
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. jocpr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. jocpr.comhakon-art.com A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. deeporigin.comresearchgate.net These maps use a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.govnumberanalytics.com For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the pyridine (B92270) nitrogen, highlighting them as key sites for interaction. researchgate.net
Global reactivity descriptors provide quantitative measures of a molecule's reactivity. numberanalytics.comresearchgate.net These are calculated from the HOMO and LUMO energies and include parameters like chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). hakon-art.comfrontiersin.org Hardness (η) measures resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. frontiersin.orgnih.gov
| Parameter | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. hakon-art.com |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | 3.6 eV | Quantifies the propensity to accept electrons. frontiersin.org |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This simulation is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target.
For this compound, a hypothetical docking study would begin with identifying a plausible protein target. Given its structural similarity to nicotinic acid (Vitamin B3), a relevant target could be an enzyme involved in NAD+ metabolism, such as Nicotinate (B505614) phosphoribosyltransferase (NAPRT).
The process involves:
Preparation : Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). The structure of the ligand, this compound, would be optimized using methods described in the previous section.
Simulation : Using docking software (e.g., AutoDock, Glide), the ligand is placed in the binding site of the protein. The program then samples a vast number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis : Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest score (most negative) is typically considered the most likely binding mode.
The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. For instance, the carboxylic acid group of the ligand might form hydrogen bonds with polar residues like Arginine or Serine, while the benzyl (B1604629) and pyridine rings could engage in hydrophobic and pi-stacking interactions with residues like Phenylalanine or Tryptophan.
| Parameter | Predicted Value (Hypothetical) | Interpretation |
|---|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger binding. |
| Key Hydrogen Bonds | Arg124, Ser198 | Indicates specific polar interactions stabilizing the complex. |
| Key Hydrophobic Interactions | Phe42, Leu97, Val150 | Indicates non-polar interactions contributing to binding. |
| Pi-Stacking Interaction | Trp201 with Pyridine Ring | A specific non-covalent interaction involving aromatic rings. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur.
Following a docking study of the this compound-NAPRT complex, an MD simulation would be performed. The complex would be placed in a simulated physiological environment (a box of water molecules with ions at a specific temperature and pressure). The simulation, typically run for hundreds of nanoseconds, would track the trajectory of every atom.
Analysis of the MD trajectory can reveal:
Complex Stability : By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time. A stable RMSD value indicates that the ligand remains securely in the binding pocket.
Flexibility of Residues : The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can show which parts of the protein are flexible and which are rigid upon ligand binding.
Interaction Persistence : The simulation allows for the analysis of the stability and duration of key interactions (like hydrogen bonds) identified in the docking pose.
These simulations provide a more realistic and detailed understanding of the binding event, confirming the stability of the predicted binding mode and highlighting the dynamic nature of the interaction.
| Analysis Metric | Result (Hypothetical) | Interpretation |
|---|---|---|
| Ligand RMSD | Stable at 1.8 Å after 20 ns | The ligand maintains a stable position in the binding pocket throughout the simulation. |
| Protein RMSD | Plateau at 2.5 Å | The overall protein structure remains stable with the ligand bound. |
| Key H-Bond Occupancy | Arg124: 95%, Ser198: 88% | The hydrogen bonds identified in docking are stable and persistent over time. |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A more rigorous calculation of binding energy confirming a favorable interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
To build a QSAR model for derivatives of this compound, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values against a specific enzyme) is required. For each molecule in this training set, a variety of molecular descriptors are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:
Topological descriptors : Related to the 2D structure and connectivity of atoms.
Geometrical descriptors : Related to the 3D shape and size of the molecule.
Electronic descriptors : Such as dipole moment, partial charges, and HOMO/LUMO energies.
Hydrophobic descriptors : Like the logarithm of the partition coefficient (logP).
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links these descriptors to the observed activity. The resulting model can then be used to predict the activity of new derivatives of this compound before they are synthesized, allowing chemists to prioritize the most promising candidates.
| Compound | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Observed Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|---|
| Derivative 1 | 3.1 | 350 Ų | 6.5 | 6.4 |
| Derivative 2 | 3.5 | 380 Ų | 7.1 | 7.0 |
| Derivative 3 | 2.9 | 340 Ų | 6.2 | 6.3 |
| This compound | 3.3 | 365 Ų | (Unknown) | 6.8 |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the early stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.
Starting with the core scaffold of this compound, a virtual library of novel derivatives can be designed. This is done by systematically modifying different parts of the molecule—for example, by adding various substituents to the benzyl or pyridine rings. This can result in a virtual library containing thousands or even millions of related compounds.
This library is then screened against the 3D structure of the target protein using high-throughput molecular docking. The compounds are ranked based on their predicted binding affinity (docking score). The top-ranked compounds, often referred to as "hits," are then selected for further analysis, such as more rigorous MD simulations or eventual chemical synthesis and biological testing. This process allows for the rapid exploration of the chemical space around the parent molecule to discover derivatives with potentially improved potency and selectivity.
| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted Key Interaction |
|---|---|---|---|
| BN-001 (Parent) | - | -8.5 | H-bond with Arg124 |
| BN-107 | 4'-Fluoro on Benzyl | -9.2 | Enhanced H-bond with Ser198 |
| BN-215 | 6-Chloro on Pyridine | -9.0 | New hydrophobic contact |
| BN-452 | 3'-Methoxy on Benzyl | -8.8 | Additional H-bond with water |
Advanced Analytical Methodologies
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating "2-[Benzyl(methyl)amino]nicotinic acid" from impurities, starting materials, and by-products that may be present after synthesis. These techniques are paramount for both qualitative purity assessment and precise quantification.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and quantifying "this compound" due to its high resolution, sensitivity, and accuracy. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Method development for this compound would focus on optimizing separation from potential impurities. Key parameters include the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength. Given the aromatic nature of the compound, a UV detector is highly suitable.
A plausible HPLC method would utilize:
Chromatographic Column: An octadecylsilane (B103800) (C18) bonded silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for separating compounds of similar polarity.
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is effective. google.com The buffer's pH would be controlled to ensure the carboxylic acid group is in a consistent protonation state.
Detection: UV detection is set at a wavelength where the pyridine (B92270) and benzene (B151609) chromophores exhibit strong absorbance, likely around 250-260 nm. researchgate.net
Flow Rate: A typical flow rate would be between 0.8 and 1.2 mL/min. google.com
Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. researchgate.net This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). | The peak for the analyte should be pure and well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by recovery studies. | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision). | Relative Standard Deviation (RSD) ≤ 2%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. | RSD of results should remain within acceptable limits with varied parameters (e.g., pH, flow rate). |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of "this compound," which contains a polar carboxylic acid group, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative, typically an ester. d-nb.info
A common derivatization strategy involves esterification of the carboxylic acid group, for example, through reaction with diazomethane (B1218177) to form a methyl ester or with a silylating agent like N,tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a silyl (B83357) ester. mdpi.com Another approach is benzylation using a reagent like 4-t-butylbenzyl bromide. d-nb.info
Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. This technique is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the molecular structure of an organic compound in solution. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For "this compound," the ¹H-NMR spectrum would exhibit characteristic signals for the protons on the nicotinic acid ring, the benzyl (B1604629) group, and the N-methyl group. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity) would reveal neighboring proton interactions.
The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule, including the quaternary carbons of the carboxylic acid and the aromatic rings.
| Structural Unit | 1H-NMR Predicted Chemical Shift (δ, ppm) | 13C-NMR Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~10-13 (broad singlet) | ~165-175 |
| Nicotinic Acid Ring Protons | ~7.0-8.5 (multiplets) | ~110-160 |
| Benzyl Ring Protons (-C6H5) | ~7.2-7.4 (multiplet) | ~125-140 |
| Benzyl Methylene (B1212753) Protons (-CH2-) | ~4.5-5.0 (singlet) | ~50-60 |
| N-Methyl Protons (-NCH3) | ~3.0-3.5 (singlet) | ~35-45 |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. The molecular formula of "this compound" is C₁₄H₁₄N₂O₂, corresponding to a molecular weight of approximately 242.27 g/mol . chemicalbook.com
In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, which helps to confirm the elemental composition. When subjected to ionization (e.g., electrospray ionization - ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 243.
Tandem mass spectrometry (MS/MS) provides information on the compound's structure by analyzing its fragmentation pattern. The fragmentation of the [M+H]⁺ ion would likely involve characteristic losses corresponding to stable neutral molecules or radicals.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 243 | [M+H]+ | Protonated molecular ion. |
| 198 | [M+H - COOH]+ | Loss of the carboxylic acid group as formic acid (HCOOH) or CO₂ and H₂. |
| 151 | [M+H - C7H7]+ | Loss of the benzyl group. |
| 91 | [C7H7]+ | Formation of the stable tropylium (B1234903) cation from the benzyl group. nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For "this compound," the IR spectrum would show characteristic absorption bands confirming the presence of the carboxylic acid, aromatic rings, and amine functionalities.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated systems of the pyridine and benzene rings results in characteristic UV absorption maxima. The spectrum of nicotinic acid in an acidic solution, for example, shows characteristic peaks at approximately 213 nm and 261 nm. starna.com Similar absorptions would be expected for "this compound," potentially shifted by the influence of the amino substituent.
| Spectroscopic Technique | Functional Group / Chromophore | Expected Absorption Region |
|---|---|---|
| Infrared (IR) Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm-1 (broad) |
| C-H stretch (Aromatic) | 3000-3100 cm-1 | |
| C=O stretch (Carboxylic Acid) | 1680-1720 cm-1 | |
| C=C and C=N stretch (Aromatic Rings) | 1450-1600 cm-1 | |
| C-N stretch (Amine) | 1250-1350 cm-1 | |
| UV-Visible (UV-Vis) Spectroscopy | Pyridine Ring | λmax ~210-220 nm and ~260-270 nm |
| Benzene Ring | λmax ~250-260 nm |
Note: IR absorption regions are approximate. UV-Vis λmax values are estimates and depend on the solvent.
Derivatization Strategies for Enhanced Analytical Detection and Quantification
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a particular analytical technique. For this compound, which possesses both a carboxylic acid group and a tertiary amine, derivatization can significantly improve analytical performance by enhancing ionization efficiency, improving chromatographic separation, and introducing moieties that can be detected with high sensitivity. researchgate.netddtjournal.com
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of organic molecules. nih.gov However, the ionization efficiency of an analyte in the MS source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial for achieving low detection limits. nih.gov The ionization of this compound can be hampered by its zwitterionic nature at certain pH values or by suppression effects from the sample matrix. Chemical derivatization can overcome these limitations by introducing a permanently charged group or a moiety that is more readily ionized. nih.govnih.gov
The carboxylic acid group of this compound is a primary target for derivatization to enhance positive-ion ESI-MS response. One effective strategy involves converting the anionic carboxylate into a cationic tertiary amine through amide bond formation. nih.gov This charge inversion not only improves ionization but also prevents the formation of sodium adducts, which can complicate mass spectra and reduce signal intensity. nih.gov Reagents containing a tertiary amine can be coupled to the carboxylic acid, leading to higher charge state ions and more extensive fragmentation, which can be beneficial for structural elucidation. google.com
Another approach involves esterification of the carboxylic acid. While simple alkyl esters might improve volatility for gas chromatography, for LC-MS, derivatization with reagents that introduce a pre-charged moiety or a group with high proton affinity is more effective.
The table below summarizes potential derivatization strategies to improve the mass spectrometric detection of this compound.
| Functional Group | Derivatization Strategy | Reagent Class Example | Expected Outcome |
| Carboxylic Acid | Amide formation with a tertiary amine tag | N-(3-aminopropyl) pyrrolidine (B122466) (NAPP) | Charge inversion to a cationic derivative, increased proton affinity, enhanced ESI+ signal, reduced sodium adducts. nih.govmdpi.com |
| Carboxylic Acid | Esterification | Alkyl halides (e.g., in the presence of a catalyst) | Increased hydrophobicity, potential for improved chromatographic retention. |
| Tertiary Amine | Adduct Formation | Alkylamines in mobile phase (e.g., butylamine) | Formation of [M+alkylamine+H]+ adducts, potentially with higher sensitivity in specific cases. researchgate.net |
It is important to note that optimization of LC conditions, such as mobile phase composition (e.g., addition of formic acid), can also significantly enhance the ionization of the underivatized molecule. researchgate.netnih.gov
For analytical methods based on ultraviolet-visible (UV-Vis) absorbance or fluorescence detection, the analyte must possess a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). mdpi.com While this compound contains aromatic rings that provide some UV absorbance, derivatization can be employed to introduce a tag with a much higher molar absorptivity or fluorescence quantum yield, thereby dramatically lowering detection limits. nih.govtandfonline.com
The carboxylic acid functional group is a common target for derivatization with chromophoric or fluorophoric reagents. nih.gov A variety of reagents, including those based on coumarin, anthracene, and benzofurazan, can react with carboxylic acids to form highly absorbing or fluorescent esters or amides. nih.govtandfonline.com For instance, reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), although primarily used for amines, have congeners that can be adapted for carboxylic acids. tandfonline.com The selection of the derivatizing agent depends on the desired spectroscopic properties (absorption and emission wavelengths) and the compatibility with the chromatographic system. nih.gov
Post-column derivatization is a particularly useful technique for nicotinic acid and its analogs. scialert.netnih.govchromatographyonline.com This method involves separating the analyte in its native form by HPLC, followed by an online reaction to generate a detectable derivative before it enters the detector. nih.gov For example, post-column photochemical derivatization using a UV lamp can convert nicotinic acid and nicotinamide (B372718) into highly fluorescent products. chromatographyonline.comhubspotusercontent-eu1.net This approach avoids potential issues with the separation of multiple derivative products that can occur with pre-column derivatization.
The table below outlines potential derivatization strategies for enhancing the spectroscopic detection of this compound.
| Functional Group | Derivatization Strategy | Reagent Class Example | Detection Method | Expected Outcome |
| Carboxylic Acid | Esterification with a fluorophore | Coumarin analogues, Anthracenes | Fluorescence | Introduction of a highly fluorescent tag, leading to significantly lower limits of detection. nih.gov |
| Carboxylic Acid | Amide formation with a chromophore | NBD-Cl derivatives | UV-Vis or Fluorescence | Attachment of a strongly absorbing or fluorescent group. tandfonline.com |
| Nicotinic Acid Moiety | Post-column photochemical reaction | UV irradiation | Fluorescence | Formation of a fluorescent derivative online after chromatographic separation. chromatographyonline.comhubspotusercontent-eu1.net |
| Nicotinic Acid Moiety | Post-column chemical reaction (König's reaction) | Cyanogen bromide and an amine | UV-Vis | Formation of a highly colored polymethine dye for sensitive colorimetric detection. nih.gov |
The choice between pre-column and post-column derivatization depends on factors such as reaction kinetics, stability of the derivative, and the complexity of the sample matrix. nih.gov For complex biological samples, post-column derivatization can offer higher specificity and robustness. nih.gov
Future Directions and Research Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The chemical synthesis of nicotinic acid derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of synthesizing 2-[Benzyl(methyl)amino]nicotinic acid and its analogs lies in the adoption of green chemistry principles and innovative synthetic strategies.
One promising avenue is the use of biocatalysis , which employs enzymes to carry out chemical transformations. Nitrilases, for example, have been successfully used for the synthesis of nicotinic acid from 3-cyanopyridine (B1664610) in a single, efficient step under mild conditions. nih.govnih.gov This enzymatic approach significantly reduces the environmental impact compared to traditional chemical methods that often require harsh conditions and produce toxic byproducts. nih.gov Future research could focus on identifying or engineering nitrilases that can accommodate substituted pyridines to produce derivatives of 2-aminonicotinic acid, a potential precursor to this compound.
Another area of exploration is the development of one-pot multicomponent reactions . These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which improves efficiency and reduces waste. nih.gov Microwave-assisted synthesis is another green chemistry tool that has been shown to accelerate the synthesis of pyridine (B92270) derivatives. nih.gov Research into novel catalytic systems, such as those based on abundant and non-toxic metals, can also contribute to more sustainable synthetic routes.
| Synthetic Approach | Advantages | Potential Application for this compound |
| Biocatalysis (e.g., Nitrilases) | Environmentally friendly, high selectivity, mild reaction conditions. nih.gov | Direct synthesis of aminonicotinic acid precursors. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. nih.gov | Facile synthesis of unsymmetrically substituted nicotinic acid derivatives. nih.gov |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency. nih.gov | Acceleration of key synthetic steps in the formation of the substituted pyridine ring. |
Rational Design of Next-Generation Derivatives with Enhanced Selectivity
The biological activity of nicotinic acid derivatives is often mediated by their interaction with specific receptors, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Rational drug design aims to create new molecules with improved affinity and selectivity for their biological targets, thereby enhancing their therapeutic efficacy and reducing off-target effects.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects. For instance, studies on other nicotinic acid derivatives have shown that the nature and position of substituents on the pyridine ring can significantly impact their vasorelaxant and antioxidant properties. nih.gov
Computational modeling and molecular docking are powerful tools in rational drug design. These methods can predict how a molecule will bind to its target receptor, allowing for the in silico design of derivatives with improved binding characteristics. nih.govlifechemicals.com For example, docking studies of nicotinic acid derivatives with the vascular endothelial growth factor receptor-2 (VEGFR-2) have helped in the design of potent anticancer agents. nih.gov A similar approach could be used to design derivatives of this compound with enhanced selectivity for specific nAChR subtypes, which are implicated in a variety of neurological disorders. researchgate.net
| Design Strategy | Description | Application to this compound |
| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to determine the effect on biological activity. nih.gov | Identify key functional groups on the benzyl (B1604629) and methylamino moieties that influence receptor binding and selectivity. |
| Computational Modeling | Use of computer simulations to predict molecular properties and interactions. lifechemicals.com | Predict the binding affinity and mode of interaction of derivatives with target receptors. |
| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Design derivatives with optimized binding to specific receptor subtypes, such as nAChRs. |
Integration of Multi-Omics Data to Understand Broader Biological Impacts
To fully comprehend the biological effects of this compound, it is crucial to look beyond its primary target and investigate its impact on the entire biological system. Multi-omics approaches, which involve the analysis of large datasets of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), can provide a holistic view of the compound's mechanism of action.
Transcriptomics can reveal how this compound alters gene expression. Studies on nicotinic acid have shown that it can affect the expression of genes involved in lipid metabolism. openbioinformaticsjournal.com Similar analyses could identify the genetic pathways modulated by this compound, offering insights into its potential therapeutic applications and side effects.
Proteomics can be used to identify the proteins that interact with this compound or its downstream signaling molecules. For example, proteomic analysis of the α7 nicotinic acetylcholine receptor has helped to identify its interacting partners, shedding light on its function in the central nervous system. nih.gov
Metabolomics can provide a snapshot of the metabolic changes induced by the compound. Nicotinic acid is known to influence the levels of various metabolites, including nicotinate (B505614) itself. researchgate.net A metabolomic analysis of cells or tissues treated with this compound could reveal its impact on metabolic pathways and identify potential biomarkers of its activity.
| Omics Approach | Data Generated | Potential Insights for this compound |
| Genomics | Information on DNA sequence and structure. nih.gov | Identification of genetic variations that may influence an individual's response to the compound. |
| Transcriptomics | Information on gene expression levels. openbioinformaticsjournal.com | Understanding of the cellular pathways and biological processes affected by the compound. |
| Proteomics | Information on protein expression, modification, and interaction. nih.gov | Identification of direct and indirect protein targets of the compound. |
| Metabolomics | Information on the levels of small molecules (metabolites) in a biological system. researchgate.net | Elucidation of the compound's effects on metabolic pathways and identification of biomarkers. |
Development of High-Throughput Screening Assays for Derivatives
The discovery of new and improved derivatives of this compound can be accelerated through the use of high-throughput screening (HTS) . HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. nih.gov
The development of robust and reliable cell-based assays is crucial for HTS. For nicotinic acid derivatives, these assays could be designed to measure the activation or inhibition of specific nAChR subtypes. nih.gov For example, assays that measure changes in membrane potential or intracellular calcium levels upon receptor activation can be adapted for a high-throughput format. nih.gov
In addition to cell-based assays, biochemical assays can be used to screen for compounds that directly interact with the target protein. nebiolab.com These assays are often simpler and less expensive than cell-based assays, making them suitable for initial screening of large compound libraries. The availability of diverse chemical libraries, including those focused on specific targets like GPCRs and ion channels, provides a rich source of starting points for drug discovery. eurofinsdiscovery.com
| Assay Type | Principle | Application for this compound Derivatives |
| Cell-Based Assays | Measure the effect of a compound on a biological process in living cells. nih.gov | Screening for agonists or antagonists of specific nAChR subtypes. |
| Biochemical Assays | Measure the effect of a compound on the activity of a purified protein or enzyme. nebiolab.com | Screening for compounds that directly bind to and modulate the activity of a target receptor. |
| High-Content Screening (HCS) | A type of cell-based assay that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Detailed profiling of the cellular effects of hit compounds from a primary screen. |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These technologies can be applied at various stages, from identifying new drug targets to designing novel molecules and predicting their properties.
In the context of this compound, ML algorithms can be trained on existing SAR data to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical spaces. researchgate.net
AI can also be used for de novo drug design , where algorithms generate novel molecular structures with desired properties. mdpi.com This approach could be used to design derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, AI can aid in the analysis of complex multi-omics data to identify novel drug targets and biomarkers associated with the compound's activity.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | The use of statistical methods to relate the chemical structure of a compound to its biological activity. researchgate.net | Prediction of the biological activity of new derivatives, guiding synthetic efforts. |
| De Novo Drug Design | The generation of novel molecular structures with desired properties using computational algorithms. mdpi.com | Creation of novel derivatives with optimized therapeutic profiles. |
| Target Identification | The use of AI to analyze biological data and identify new drug targets. nih.gov | Discovery of novel biological targets for this compound and its derivatives. |
| Predictive Modeling | The development of models to predict the pharmacokinetic and toxicological properties of compounds. nih.gov | Early assessment of the drug-like properties of new derivatives, reducing late-stage failures. |
Q & A
Basic: What are the key steps in synthesizing 2-[Benzyl(methyl)amino]nicotinic acid, and how can purity be ensured?
Answer:
The synthesis typically involves coupling benzylmethylamine with a nicotinic acid derivative. A common approach includes:
Reagent Selection : Use anhydrous tetrahydrofuran (THF) as a solvent to minimize side reactions.
Temperature Control : Maintain temperatures below 303 K during amine addition to prevent decomposition .
Purification : Precipitate the product using glacial acetic acid, followed by recrystallization in ethanol to enhance purity.
Characterization : Confirm structure via NMR (¹H/¹³C) and mass spectrometry. Purity ≥95% can be validated using HPLC with a C18 column and UV detection at 254 nm .
Basic: What spectroscopic and crystallographic data are critical for confirming the molecular structure?
Answer:
Key analytical methods include:
- NMR Spectroscopy : Look for characteristic peaks:
- Benzyl protons: δ 7.2–7.4 ppm (multiplet).
- Methylamino group: δ 2.8–3.1 ppm (singlet).
- X-ray Crystallography : Determine dihedral angles (e.g., pyridine ring vs. benzyl group: ~37.1°) and hydrogen-bonding patterns (N–H···O interactions forming supramolecular chains along the a-axis) .
- Mass Spectrometry : Expect a molecular ion peak at m/z corresponding to C₁₄H₁₄N₂O₂ (theoretical MW: 242.28 g/mol).
Advanced: How can researchers optimize reaction yield when synthesizing this compound?
Answer:
Optimization strategies include:
Catalyst Screening : Test palladium-based catalysts for coupling efficiency.
Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to balance reactivity and side reactions.
Stoichiometric Ratios : Adjust the molar ratio of benzylmethylamine to nicotinic acid precursor (e.g., 1.2:1) to drive completion.
Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track progress. Yield improvements (>70%) often require iterative adjustments .
Advanced: How should contradictory bioactivity data in pharmacological assays be analyzed?
Answer:
Methodological approaches to resolve contradictions:
Dose-Response Validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
Cell Line Specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-dependent activity.
Binding Assays : Use surface plasmon resonance (SPR) to measure direct target binding affinity (KD) and compare with functional assay results.
Computational Modeling : Perform molecular docking to predict binding modes and identify structural determinants of activity .
Advanced: What computational methods are suitable for studying the compound’s stability and interaction mechanisms?
Answer:
Recommended computational workflows:
Molecular Dynamics (MD) Simulations : Simulate solvation in water/DMSO to assess hydrolytic stability.
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
Pharmacophore Modeling : Map electrostatic and hydrophobic features to explain target selectivity.
ADMET Prediction : Use tools like SwissADME to estimate permeability, solubility, and metabolic liabilities .
Basic: How does the compound’s solubility profile impact experimental design?
Answer:
Solubility varies significantly by solvent:
- High Solubility : DMSO (>50 mg/mL).
- Moderate Solubility : Ethanol (~10 mg/mL).
- Low Solubility : Water (<1 mg/mL).
Methodological Tips : - Prepare stock solutions in DMSO and dilute in aqueous buffers (final DMSO ≤1% for cell-based assays).
- For in vivo studies, use co-solvents like PEG-400 to enhance bioavailability .
Advanced: What strategies can resolve discrepancies in crystallographic vs. spectroscopic data?
Answer:
Data Reconciliation : Compare X-ray bond lengths/angles with DFT-optimized geometries.
Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility (e.g., ring puckering).
Hydrogen Bond Analysis : Validate crystallographic H-bonding networks with IR spectroscopy (stretching frequencies ~3200 cm⁻¹ for N–H).
Multi-Technique Validation : Cross-reference powder XRD patterns with single-crystal data to rule out polymorphism .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives?
Answer:
Core Modifications : Synthesize analogs with variations in:
- Benzyl group (e.g., halogen substituents).
- Methylamino group (e.g., ethyl or cyclopropyl replacements).
Bioisosteric Replacement : Substitute the nicotinic acid moiety with isonicotinic or picolinic acid.
Activity Cliffs : Use IC₅₀ data from kinase inhibition assays to identify critical functional groups.
Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
